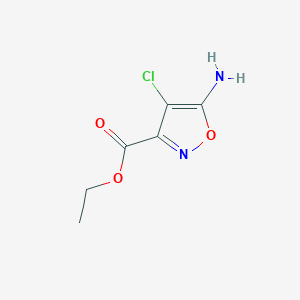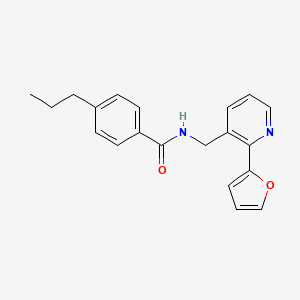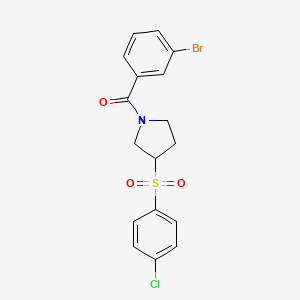
(3-Bromophenyl)(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-Bromophenyl)(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often found in many biologically active compounds . The molecule also contains phenyl groups, which are aromatic rings, and a sulfonyl group, which is a functional group that is known to impart various chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is a cyclic structure which can influence the compound’s reactivity and physical properties . The presence of the bromine and chlorine atoms could also have significant effects on the compound’s behavior .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine ring, phenyl groups, and sulfonyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the bromine and chlorine atoms could affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of related compounds often involves complex chemical reactions, including acylation, Grignard reactions, bromination, and condensation processes. For example, a study detailed the synthesis of dihydronaphthalene isomers and their subsequent transformations to produce compounds with potent antiestrogenic activity (Jones et al., 1979). These synthesis techniques are crucial for developing compounds with desired biological activities.
Structural Analysis : Isomorphous structures of methyl- and chloro-substituted heterocyclic analogues have been shown to obey the chlorine-methyl exchange rule, demonstrating the importance of molecular structure in determining the properties of these compounds (Swamy et al., 2013). Detailed structural analysis, including X-ray diffraction studies, provides insights into the molecular configuration and potential reactivity of such compounds.
Antioxidant Properties : The synthesis and evaluation of diphenylmethane derivatives, including bromophenols, have revealed significant antioxidant and radical scavenging activities. These activities are measured against synthetic standards, indicating potential therapeutic applications for oxidative stress-related conditions (Balaydın et al., 2010).
Applications in Biological Research
Anticancer Activity : Molecular docking and Hirshfeld surface analysis of certain compounds similar to "(3-Bromophenyl)(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone" have been utilized to assess their anticancer potential. For instance, studies involving docking analysis with anti-cancer targets suggest these compounds may interact with biological molecules in a way that could inhibit cancer cell growth (Lakshminarayana et al., 2018).
Antimicrobial and Anti-inflammatory Properties : Novel pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Such studies indicate that certain chemical modifications can enhance the biological activity of these compounds, making them potential candidates for drug development (Ravula et al., 2016).
Chemical Reactivity and Potential Drug Development : The reactivity of compounds towards sulfur- and oxygen-containing nucleophiles has been studied, providing insights into their chemical behavior and potential for developing more complex molecules with therapeutic applications (Pouzet et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-bromophenyl)-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO3S/c18-13-3-1-2-12(10-13)17(21)20-9-8-16(11-20)24(22,23)15-6-4-14(19)5-7-15/h1-7,10,16H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVZYODPOQGKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2732354.png)
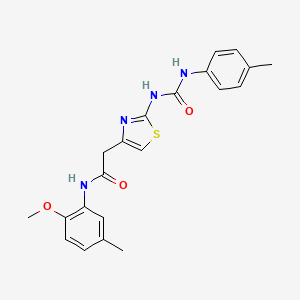
![Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2732361.png)
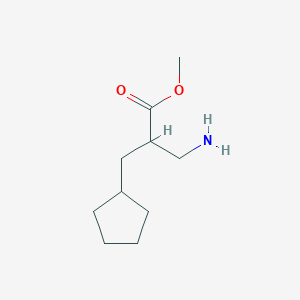
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2732364.png)
![2,5-dichloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2732365.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2732367.png)
![tert-Butyl 4-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2732368.png)
![2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B2732369.png)


